
(13R)-13-Hexyl-1-oxacyclotridecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(13R)-13-Hexyl-1-oxacyclotridecan-2-one: is a cyclic ketone with a unique structure that includes a 13-membered ring and a hexyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (13R)-13-Hexyl-1-oxacyclotridecan-2-one typically involves the cyclization of a linear precursor. One common method is the intramolecular aldol condensation of a suitable diketone, followed by reduction and functionalization to introduce the hexyl side chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation and continuous flow chemistry. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions: (13R)-13-Hexyl-1-oxacyclotridecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hexyl side chain can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives and other substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (13R)-13-Hexyl-1-oxacyclotridecan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its cyclic structure can mimic natural substrates, making it useful in enzyme assays.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Industrially, the compound is used in the production of fragrances and flavors. Its unique scent profile makes it a valuable ingredient in perfumery and flavoring agents.
Mecanismo De Acción
The mechanism of action of (13R)-13-Hexyl-1-oxacyclotridecan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
(13R)-Manoyl Oxide: A precursor in the biosynthesis of forskolin, sharing a similar cyclic structure.
Forskolin: A labdane diterpenoid with a similar ring structure but different functional groups.
Uniqueness: (13R)-13-Hexyl-1-oxacyclotridecan-2-one is unique due to its specific ring size and hexyl side chain, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various applications.
Propiedades
Número CAS |
65883-63-8 |
|---|---|
Fórmula molecular |
C18H34O2 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
(13R)-13-hexyl-oxacyclotridecan-2-one |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-11-14-17-15-12-9-7-5-6-8-10-13-16-18(19)20-17/h17H,2-16H2,1H3/t17-/m1/s1 |
Clave InChI |
QCYYDSAKAHEUDF-QGZVFWFLSA-N |
SMILES isomérico |
CCCCCC[C@@H]1CCCCCCCCCCC(=O)O1 |
SMILES canónico |
CCCCCCC1CCCCCCCCCCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


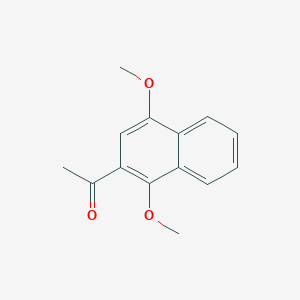
![3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide](/img/structure/B14473243.png)
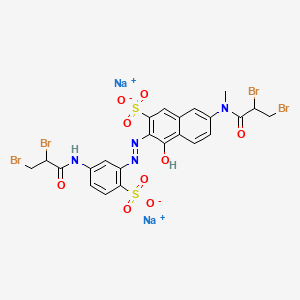
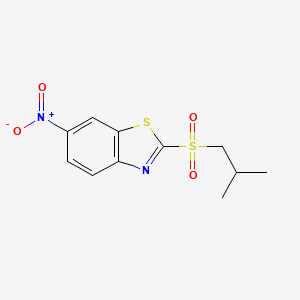
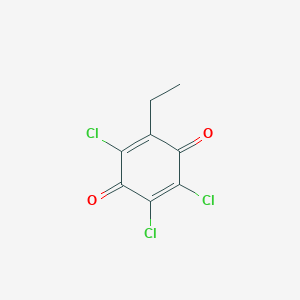
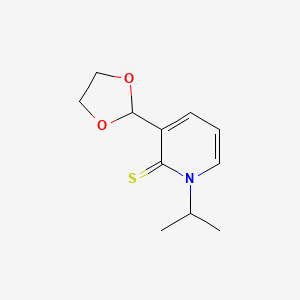
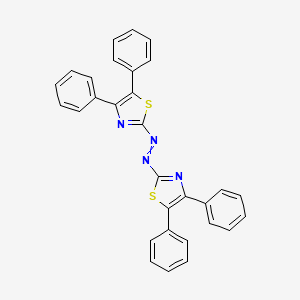
![2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan](/img/structure/B14473276.png)
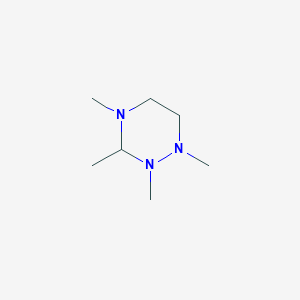
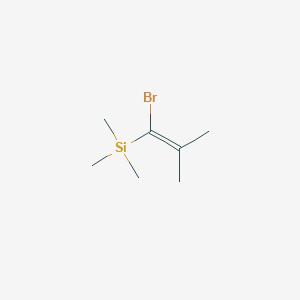
![(2S)-1-[(Prop-2-en-1-yl)oxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14473286.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14473305.png)

